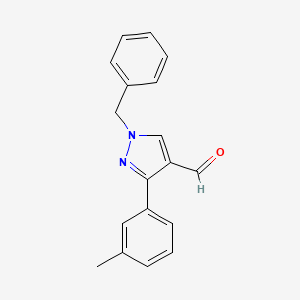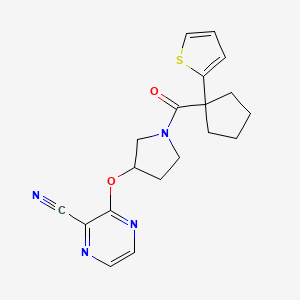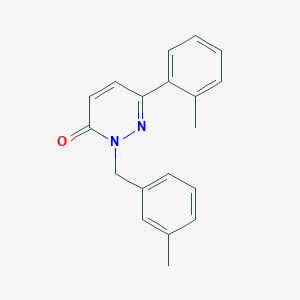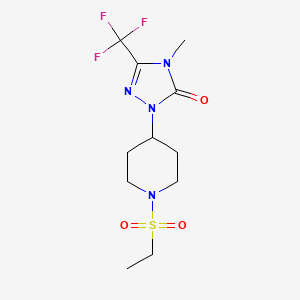
3,7-Dichloroquinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloroquinoxalin-2-amine is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities
Wirkmechanismus
Target of Action
The primary targets of 3,7-Dichloroquinoxalin-2-amine are currently unknown. Quinoxaline compounds, such as this compound, have been studied for their multifunctional properties against many targets, receptors, or microorganisms . .
Biochemical Pathways
Quinoxaline derivatives have been reported to have diverse therapeutic uses and can affect various biochemical pathways . .
Biochemische Analyse
Biochemical Properties
Quinoxaline derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoxaline derivative and the biomolecules it interacts with.
Cellular Effects
Quinoxaline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 3,7-Dichloroquinoxalin-2-amine on these processes have not been reported.
Molecular Mechanism
Quinoxaline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on similar compounds suggest that dosage can significantly influence the effects of quinoxaline derivatives
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Quinoxaline derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Quinoxaline derivatives can interact with various transporters and binding proteins
Subcellular Localization
Quinoxaline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloroquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under specific conditions. One common method includes the reaction of 3,7-dichloroquinoxaline with ammonia or amines. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dichloroquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more reduced forms of quinoxaline.
Substitution: Halogen atoms in the compound can be substituted with other groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline core .
Wissenschaftliche Forschungsanwendungen
3,7-Dichloroquinoxalin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Research has indicated its potential use in developing new pharmaceuticals due to its diverse biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound of 3,7-Dichloroquinoxalin-2-amine, known for its broad range of biological activities.
3,7-Dichloroquinoxaline: A closely related compound with similar chemical properties but lacking the amino group.
2-Aminoquinoxaline: Another related compound with an amino group at a different position on the quinoxaline ring.
Uniqueness
This compound is unique due to the presence of both chlorine and amino groups on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
3,7-dichloroquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIXVKPMYWMNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2706994.png)
![N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2706995.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2706996.png)
![N-[3-[2-(3-Fluorophenyl)azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2706997.png)
![1-phenyl-4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperazine](/img/structure/B2706998.png)



![2-Chloro-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2707007.png)
![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)
![2-{[4-(Dimethylsulfamoyl)phenyl]formamido}-4-methylpentanoic acid](/img/structure/B2707013.png)

